molecular formula C51H58N2O19 B12088671 prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

Cat. No.: B12088671
M. Wt: 1003.0 g/mol
InChI Key: HZFHBTNMSVXUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized organic molecule featuring:

  • A hexahydropyrano[3,2-d][1,3]dioxin bicyclic core, which provides structural rigidity and influences conformational stability .
  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino moiety, commonly used in peptide synthesis to prevent unwanted side reactions .
  • A prop-2-enyl ester terminal group, which may serve as a reactive handle for further chemical modifications .

The compound’s complexity suggests applications in medicinal chemistry, such as a precursor for targeted drug delivery or a scaffold for enzyme inhibition studies. However, its exact biological role remains uncharacterized in the available literature.

Properties

Molecular Formula

C51H58N2O19

Molecular Weight

1003.0 g/mol

IUPAC Name

prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C51H58N2O19/c1-8-22-61-47(59)40(53-51(60)64-23-37-35-20-14-12-18-33(35)34-19-13-15-21-36(34)37)26(2)65-49-41(52-27(3)54)44(42-39(69-49)25-63-48(71-42)32-16-10-9-11-17-32)72-50-46(68-31(7)58)45(67-30(6)57)43(66-29(5)56)38(70-50)24-62-28(4)55/h8-21,26,37-46,48-50H,1,22-25H2,2-7H3,(H,52,54)(H,53,60)

InChI Key

HZFHBTNMSVXUIB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The process typically starts with the protection of the threonine residue using Fmoc (9-fluorenylmethyloxycarbonyl) and allyl groups. The benzylidene group is introduced to protect the hydroxyl groups on the sugar moiety, followed by acetylation to protect the remaining hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. Reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves its interaction with specific molecular targets, such as T-cell receptors. The compound’s structure allows it to mimic natural epitopes, thereby facilitating the study of immune responses. The pathways involved include antigen processing and presentation, leading to T-cell activation .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

Compound Name/Class Core Structure Functional Groups Key Differences from Target Compound Reference
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazolyl, dimethylamino-phenyl, oxa-aza ring Spiro vs. bicyclic pyrano-dioxin core; lacks Fmoc group
3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide Pyrazine-carboxamide Difluorophenyl, hydroxy-acetyl, methylphenyl Aromatic heterocycle vs. pyrano-dioxin; no ester linkage
4-[2,3-difluoro-4-[[...]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid Diazaspiro[4.5]decene Trifluoromethyl, carboxamide, difluorophenoxy Diazaspiro core; carboxylic acid terminus
Prop-2-enyl esters (e.g., prop-2-enyl 2,4,5-tribromoimidazole-1-carboxylate) Variable (imidazole, chromen, etc.) Prop-2-enyl ester, halogenation or sulfonic acid groups Simpler scaffolds; fewer acetylated/protected groups

Key Observations:

  • Protective Groups : The Fmoc group differentiates it from unprotected amines in benzothiazolyl spiro compounds and pyrazine-carboxamides .
  • Acetylation : Extensive acetylation mirrors strategies seen in glycosylated derivatives (e.g., triacetyloxy oxane in ) to enhance stability .
Physicochemical and Functional Properties
  • Lipophilicity : The acetylated oxane and Fmoc group increase logP compared to less-protected analogues like pyrazine-carboxamides .
  • Solubility : High molecular weight (~900–1000 g/mol estimated) and acetyl groups may reduce aqueous solubility, necessitating formulation adjustments.
  • Reactivity : The prop-2-enyl ester offers a site for thiol-ene “click” chemistry, unlike terminal carboxylic acids in diazaspiro compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.